molecular formula C14H10ClNO4S B5571766 4-chlorophenyl [(2-nitrophenyl)thio]acetate

4-chlorophenyl [(2-nitrophenyl)thio]acetate

Cat. No. B5571766
M. Wt: 323.8 g/mol
InChI Key: KUCUIVBZVXIGHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of derivatives similar to "4-chlorophenyl [(2-nitrophenyl)thio]acetate" involves reactions that yield various products depending on the reactants and conditions. For instance, the reaction of nitrothiophens with lithium 2-nitropropan-2-ide demonstrates a novel ionic substitution process, showcasing the reactivity of these compounds in creating C-alkylated products (Newcombe & Norris, 1979). Another synthesis route involves the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate, highlighting the compound's potential for forming complex molecules with antimicrobial activities (El‐Sayed et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to "4-chlorophenyl [(2-nitrophenyl)thio]acetate" has been elucidated through crystallography. For example, the study of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole reveals the dihedral angles between rings and the stabilization of the crystal structure by intermolecular hydrogen bonds (Nayak et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds of similar structural complexity show a range of behaviors, from ring opening and formation of thioketene intermediates in thiadiazole derivatives (Androsov & Neckers, 2007) to the photosensitized decarboxylation reactions sensitized by aromatic nitro-compounds (Davidson, Korkut, & Steiner, 1971).

Physical Properties Analysis

The physical properties of similar compounds can be inferred from studies on their solvolysis rates, thermodynamic parameters, and kinetic studies, such as the work on 4-nitrophenyl phenyl thiophosphorochloridate, which provides insight into reaction mechanisms and solvent effects (Koh & Kang, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity patterns and molecular interactions, are crucial for understanding the behavior of "4-chlorophenyl [(2-nitrophenyl)thio]acetate" derivatives. For instance, the analysis of molecularly imprinted polymers to selectively extract substituted 4-chlorophenols and 4-nitrophenol from water highlights the specificity and potential applications of such compounds in environmental chemistry (Caro et al., 2003).

Scientific Research Applications

  • Chemical Reactions and Synthesis

    • The compound 4-chlorophenyl [(2-nitrophenyl)thio]acetate is involved in various chemical reactions, such as substitution reactions, that can produce novel compounds. For instance, Newcombe and Norris (1979) investigated substitution reactions of nitrothiophens, which are structurally related to 4-chlorophenyl [(2-nitrophenyl)thio]acetate, demonstrating the potential of these compounds in synthetic chemistry (Newcombe & Norris, 1979).
  • DNA Interaction Studies

    • Tahir et al. (2015) conducted studies on nitrosubstituted acyl thioureas, a class of compounds related to 4-chlorophenyl [(2-nitrophenyl)thio]acetate. Their research focused on DNA interaction studies, suggesting potential applications of these compounds in understanding DNA interactions and possibly in the development of anticancer drugs (Tahir et al., 2015).
  • Electrochemical Studies

    • Compounds structurally similar to 4-chlorophenyl [(2-nitrophenyl)thio]acetate have been used in electrochemical studies. Soylemez et al. (2015) examined a benzimidazole derivative and its copolymer for electrochemical applications, indicating the potential use of related compounds in this field (Soylemez et al., 2015).
  • Catalysis and Enzymatic Studies

    • Bender and Turnquest (1957) explored the basic catalysis of ester hydrolysis, which can be relevant to the study of compounds like 4-chlorophenyl [(2-nitrophenyl)thio]acetate. Such research helps in understanding the catalytic behavior of these compounds and their potential role in synthetic reactions or enzymatic processes (Bender & Turnquest, 1957).
  • Kinetic Studies

    • Research on the solvolyses of similar compounds provides insights into their reaction kinetics. Koh and Kang (2009) examined the solvolyses of 4-nitrophenyl phenyl thiophosphorochloridate, which could provide valuable data for understanding the behavior of 4-chlorophenyl [(2-nitrophenyl)thio]acetate in various solvents (Koh & Kang, 2009).

properties

IUPAC Name

(4-chlorophenyl) 2-(2-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4S/c15-10-5-7-11(8-6-10)20-14(17)9-21-13-4-2-1-3-12(13)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCUIVBZVXIGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl [(2-nitrophenyl)sulfanyl]acetate

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